2',5'-Dibromo-4'-fluoroacetophenone
Description
2',5'-Dibromo-4'-fluoroacetophenone is a halogenated acetophenone derivative featuring bromine substituents at the 2' and 5' positions and a fluorine atom at the 4' position of the aromatic ring. Its molecular formula is C₈H₅Br₂FO, with a molecular weight of 295.93 g/mol (calculated based on analogous compounds ). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive ketone group and halogen substituents, which facilitate further functionalization.
Properties
IUPAC Name |
1-(2,5-dibromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEOSPCTAOBHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,5’-Dibromo-4’-fluoroacetophenone can be synthesized through the bromination of 4’-fluoroacetophenone. The process involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an organic solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4) at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2’ and 5’ positions.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dibromo-4’-fluoroacetophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dibromo-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 2’,5’-dibromo-4’-fluorophenylethanol.
Oxidation: Formation of 2’,5’-dibromo-4’-fluorobenzoic acid.
Scientific Research Applications
2’,5’-Dibromo-4’-fluoroacetophenone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: As a probe to study enzyme mechanisms and protein-ligand interactions. It can be used to modify proteins and peptides for biochemical studies.
Medicine: As an intermediate in the synthesis of potential therapeutic agents. It is used in the development of drugs targeting specific enzymes or receptors.
Industry: As a precursor for the production of specialty chemicals and materials. It is used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2’,5’-Dibromo-4’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated acetophenones are critical in organic synthesis, with their reactivity and applications dictated by substituent type, position, and electronic effects. Below is a detailed comparison of 2',5'-Dibromo-4'-fluoroacetophenone with structurally related compounds:
Structural and Molecular Comparison
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: Bromo-fluoroacetophenones are pivotal in synthesizing cytotoxic agents. For instance, N9-substituted purines with halogenated side chains exhibit potent antitumor activity (GI₅₀: 1–5 µM) .
- Catalytic Applications: 4'-Fluoroacetophenone derivatives are employed in Pd@MIL-101(Cr)-catalyzed reactions, though excessive halogenation (e.g., dibromo variants) may slow reaction kinetics .
- Marine Natural Products: Bromophenols like 2,3-dibromo-4,5-dihydroxybenzylaldehyde, isolated from red algae, highlight the biological relevance of bromo-fluoro motifs .
Biological Activity
2',5'-Dibromo-4'-fluoroacetophenone (DBFAP) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of halogenated acetophenones, which are known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of DBFAP, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
DBFAP is characterized by the presence of two bromine atoms and one fluorine atom attached to the acetophenone structure. Its molecular formula is C9H6Br2F O, and it exhibits unique physicochemical properties that contribute to its biological activity.
Research indicates that compounds similar to DBFAP may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Halogenated acetophenones can interfere with enzyme functions critical for cellular metabolism.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.
- Membrane Disruption : The lipophilicity of DBFAP may allow it to integrate into cell membranes, leading to increased permeability and subsequent cell death.
Antimicrobial Activity
DBFAP has shown promising results in antimicrobial assays. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies indicate that DBFAP may possess anticancer properties. In vitro assays using human cancer cell lines (e.g., A549 lung cancer cells) have shown significant cytotoxicity.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that DBFAP could be a candidate for further development as an anticancer agent.
Case Studies
- Cytotoxicity Against Lung Cancer Cells : A study evaluated the cytotoxic effects of DBFAP on A549 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM, suggesting significant potential as an anticancer drug.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of DBFAP against various pathogens using standard disk diffusion methods. The compound demonstrated notable inhibition zones, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
